molecular formula C19H21FN2O2 B13902237 N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide

Cat. No.: B13902237
M. Wt: 328.4 g/mol
InChI Key: OQSHATOJTANNNE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride is a high-purity chemical compound supplied for research and development purposes. The compound has the CAS Registry Number 1185116-07-7 and a molecular formula of C19H22ClFN2O2, with a molecular weight of 364.84 g/mol . It is a derivative of the 1,4-benzoxazepine scaffold, a class of nitrogen-oxygen heterocycles that are of significant interest in medicinal and pharmaceutical research due to their privileged status as core structures in numerous biologically active compounds . The 1,4-benzodiazepine and related scaffolds, including 1,4-benzoxazepines, are known to exhibit a diverse range of biological activities and are found in various therapeutic agents, such as anxiolytics, anticonvulsants, and antidepressants . Furthermore, N-(substituted phenyl)acetamide derivatives have been widely reported to possess various biological activities, making them valuable intermediates and target molecules in drug discovery campaigns . This specific acetamide-derivatized compound is provided as its hydrochloride salt to enhance stability and solubility. It is critical to note that this product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can find detailed structural information, including InChI key and SMILES data, available for reference .

Properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide

InChI

InChI=1S/C19H21FN2O2/c1-14(23)22(12-15-2-5-18(20)6-3-15)13-16-4-7-19-17(10-16)11-21-8-9-24-19/h2-7,10,21H,8-9,11-13H2,1H3

InChI Key

OQSHATOJTANNNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC3=C(C=C2)OCCNC3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazepine Core

The benzoxazepine ring can be synthesized through cyclization strategies involving amino alcohols and aromatic precursors. For example, ethyl pyruvate can be reacted with an appropriate amine under controlled conditions to form intermediates such as ethyl-4-methyl-4H,6H-pyrrolo[1,2-a]benzoxazepine-4-carboxylate, which upon hydrolysis yields the corresponding carboxylic acid derivative.

  • Step Example :
    • React n-butyl lithium with tetrahydrofuran and tetramethylethylenediamine at low temperature.
    • Add ethyl pyruvate to form the benzoxazepine ester intermediate.
    • Hydrolyze the ester under basic conditions to obtain the carboxylic acid.

Formation of the Acetamide Moiety

The acetamide group is introduced by acylation of the amine functionality on the benzoxazepine ring or its derivatives. This can be achieved by reacting the amine with acetic anhydride or acetyl chloride under mild conditions.

  • Alternative Method :
    • Use 2-acetoxy-2-methylpropanoyl bromide (AIBB) for acylation in acetonitrile solvent, followed by work-up steps involving sodium bicarbonate and ethyl acetate extractions.

Attachment of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substituent is typically introduced via nucleophilic substitution at the nitrogen atom of the benzoxazepine ring or by reductive amination using 4-fluorobenzylamine.

  • Hydrogenation Step :
    • Combine 4-fluorobenzylamine with the benzoxazepine intermediate in ethanol.
    • Add platinum oxide catalyst and hydrogenate under mild conditions (e.g., 40°C, atmospheric pressure).
    • Filter catalyst and isolate the product by crystallization.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Formation of benzoxazepine n-Butyl lithium, tetrahydrofuran, ethyl pyruvate, low temp Ethyl-4-methyl-4H,6H-pyrrolo[1,2-a]benzoxazepine-4-carboxylate Ester intermediate
2 Hydrolysis 3 N NaOH, reflux, acidification 4-Methyl-4H,6H-benzoxazepine-4-carboxylic acid Precursor for amidation
3 Acylation Acetyl bromide derivative (AIBB), acetonitrile, room temp Acetamide derivative Amidation step
4 Reductive amination 4-Fluorobenzylamine, ethanol, PtO2, H2, 40°C This compound Final product, purified by crystallization

Analytical and Purification Techniques

  • Purity Assessment : Chromatographic methods such as HPLC are used to ensure compound purity.
  • Structural Confirmation : Spectroscopic techniques including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure.
  • Crystallization : The final compound is often purified by recrystallization from solvents like ethyl acetate to obtain a crystalline solid suitable for further use.

Research Findings and Optimization Notes

  • The introduction of the 4-fluoro substituent enhances lipophilicity and CNS penetration, improving biological activity as a PNMT inhibitor.
  • The synthetic route allows for selective substitution at the nitrogen atom without affecting the benzoxazepine ring integrity.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction or degradation of sensitive functional groups.
  • The use of platinum oxide as a catalyst provides efficient and clean reduction for the reductive amination step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine ring or the acetamide moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorobenzyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, potentially as a ligand for receptors or enzymes.

    Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of neurological or psychiatric disorders.

    Industry: Its unique properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include neurotransmitter systems, signal transduction pathways, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below:

Compound Name Substituents (R1, R2) pKa (if available) Key Features
Target Compound R1: 4-fluorobenzyl; R2: benzoxazepin-methyl N/A Enhanced lipophilicity due to fluorine; benzoxazepine core for CNS targeting
N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride R1: 4-methylphenyl; R2: benzoxazepin-methyl N/A Methyl group reduces electronegativity; hydrochloride salt improves solubility
(E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide R1: 4-fluorobenzyl; R2: quinolinyl 5.503 Fluorine enhances acidity; quinoline moiety may improve intercalation
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide R1: 4-nitrobenzyl; R2: quinolinyl 5.928 Nitro group increases electron-withdrawing effects; higher pKa

Key Observations :

  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methylphenyl in ) .
  • Benzoxazepine Core: Unlike indolinone-quinoline hybrids in , the benzoxazepine system may confer selectivity for serotonin or dopamine receptors, common in CNS-active drugs.

Discontinued Analogues and Stability Issues

This highlights the importance of fluorine in enhancing the target compound’s stability .

Biological Activity

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22FN2O2
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 1185116-07-7

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Studies have shown that the compound may have potential antidepressant properties by enhancing serotonergic and dopaminergic transmission.
  • Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.

Study on Antidepressant Activity

A study conducted on animal models demonstrated that this compound significantly reduced depression-like behaviors in mice when administered over a period of two weeks. The results indicated a marked increase in serotonin levels in the hippocampus compared to control groups.

Anti-inflammatory Mechanism

In vitro studies revealed that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
Anti-inflammatoryReduced TNF-alpha production
NeuroprotectiveProtection against oxidative stress

Safety and Toxicity

Current assessments indicate that this compound has a favorable safety profile in preclinical studies. However, detailed toxicological evaluations are necessary to ascertain its safety for human use.

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide, and what yields can be expected?

Answer: The compound’s synthesis likely involves multi-step functionalization of the benzoxazepin core. For analogous benzoxazepin derivatives (e.g., tetrahydrobenzo[b][1,4]oxazepin), methods include:

  • Amide coupling : Use of bromoacetyl bromide with fluorobenzylamine intermediates (e.g., 82% yield for similar acetamide derivatives) .
  • Nucleophilic substitution : Activation of carbonyl groups with K₂CO₃/KI in DMF under reflux (e.g., 54–82% yields reported for structurally related compounds) .
  • Catalytic hydrogenation : For reducing nitro or imine intermediates in the benzoxazepin scaffold .

Q. Key considerations :

  • Purification via column chromatography (Rf values: 0.28–0.65 for related compounds) .
  • Characterization by ¹H/¹³C NMR and IR spectroscopy (e.g., ν(C=O) ~1712 cm⁻¹, δ(NH) ~3444 cm⁻¹) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Standard protocols include:

  • Spectroscopic validation :
    • ¹H/¹³C NMR : Verify aromatic proton splitting patterns (e.g., δ 7.37–8.95 ppm for fluorobenzyl groups) .
    • IR spectroscopy : Identify amide C=O stretches (~1627–1712 cm⁻¹) and NH bending (~1570 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 387–416 for similar derivatives) .
  • X-ray crystallography (if crystalline): Resolve steric effects from the fluorobenzyl and tetrahydrobenzoxazepin moieties .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) between batches be systematically resolved?

Answer: Contradictions may arise from:

  • Tautomerism : The benzoxazepin ring’s conformational flexibility could lead to dynamic NMR shifts. Use variable-temperature NMR to detect equilibrium states .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra for hydrogen-bonding interactions (e.g., δ 8.95 ppm in DMSO-d₆ vs. δ 7.37 ppm in CDCl₃) .
  • Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted fluorobenzylamine or oxidized intermediates) .

Case study : For N-(4-methoxyphenyl)acetamide, discrepancies in λmax (255 nm) were resolved by recrystallization and purity reassessment .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility enhancement :
    • Use DMSO as a primary solvent (tested for stability ≤24 hrs at −20°C) .
    • Co-solvents like PEG-400 or cyclodextrins for aqueous compatibility .
  • Stability protocols :
    • Avoid prolonged exposure to light (fluoroaromatics may degrade under UV).
    • Store lyophilized at −20°C (≥5-year stability for similar acetamides) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Answer:

  • Substituent variation : Synthesize analogs with:
    • Alternative halogens (e.g., Cl instead of F) to probe electronic effects .
    • Modified benzoxazepin rings (e.g., methyl or methoxy groups) to assess steric hindrance .
  • Biological assays :
    • In vitro binding : Use fluorescence polarization (e.g., λex/λem = 255/320 nm for fluorogenic assays) .
    • Computational docking : Map interactions with targets (e.g., GPCRs or kinases) using PubChem-derived 3D conformers .

Example : For biamide derivatives, fluorophenyl groups increased target affinity by 30% compared to non-fluorinated analogs .

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